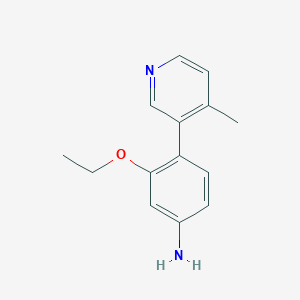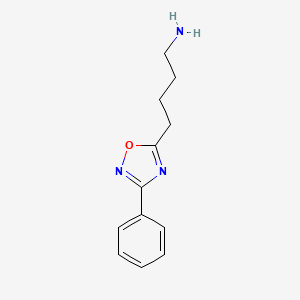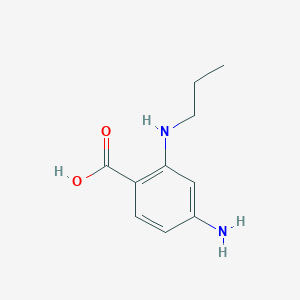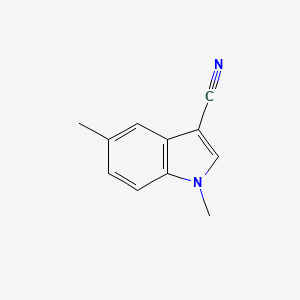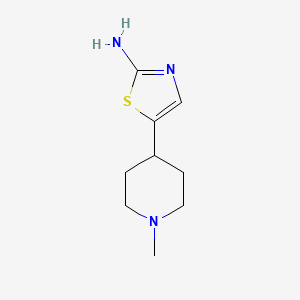![molecular formula C15H15BrN2O4 B13881064 Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromopyrimidine moiety attached to an ethyl ester group through an oxyphenoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate typically involves the reaction of 5-bromopyrimidine with a phenoxypropanoate derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with altered oxidation states, such as bromine being converted to a hydroxyl group.
Reduction: Products with reduced functional groups, such as the ester being reduced to an alcohol.
Hydrolysis: The corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior or viability.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(5-bromopyrimidin-4-yl)acetate
- Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate
- N-[(4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-dimethylaminobenzamide
Uniqueness
Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate is unique due to its specific oxyphenoxy linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H15BrN2O4 |
|---|---|
Peso molecular |
367.19 g/mol |
Nombre IUPAC |
ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C15H15BrN2O4/c1-3-20-14(19)10(2)21-12-4-6-13(7-5-12)22-15-17-8-11(16)9-18-15/h4-10H,3H2,1-2H3 |
Clave InChI |
WMYXAVAHUYIQEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


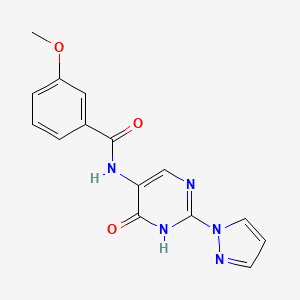
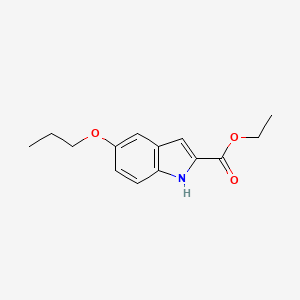
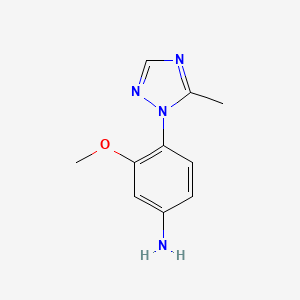
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
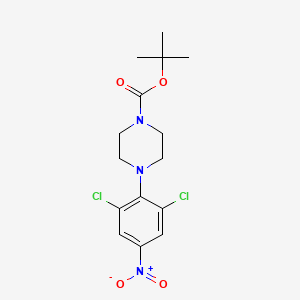


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
